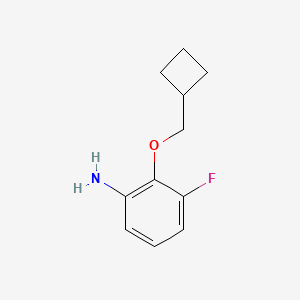

2-(Cyclobutylmethoxy)-3-fluoroaniline

Descripción

2-(Cyclobutylmethoxy)-3-fluoroaniline is a fluorinated aniline derivative featuring a cyclobutylmethoxy substituent at the ortho position relative to the amine group. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the combination of the electron-withdrawing fluorine atom and the bulky cyclobutylmethoxy group.

Propiedades

IUPAC Name |

2-(cyclobutylmethoxy)-3-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-9-5-2-6-10(13)11(9)14-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKYXSFTWWIPDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=C(C=CC=C2F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylmethoxy)-3-fluoroaniline typically involves the reaction of 3-fluoroaniline with cyclobutylmethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically forming corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The aromatic ring allows for various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Conditions vary depending on the type of substitution but often involve catalysts or specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

2-(Cyclobutylmethoxy)-3-fluoroaniline has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 2-(Cyclobutylmethoxy)-3-fluoroaniline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways.

Comparación Con Compuestos Similares

Substituent Variations and Molecular Properties

The table below highlights key structural differences and molecular properties of 2-(Cyclobutylmethoxy)-3-fluoroaniline and its analogs:

Key Observations :

Ir-Catalyzed C–H Borylation

In Ir-catalyzed borylation reactions, 3-fluoroaniline derivatives with EDGs (e.g., methoxy, methyl) yield mixtures of ortho-borylated products. For example, 3-fluoroaniline produces a 1:1 ratio of 2- and 6-borylated products due to competing steric and electronic factors . The cyclobutylmethoxy group, with its larger size, may further modulate regioselectivity by sterically hindering one ortho position, though this remains untested in the provided evidence.

Volatility and Analytical Detection

3-Fluoroaniline itself is volatile and detectable via headspace SPME-GC–MS, with linear detection ranges of 0.25–20 mg/mL . Bulkier derivatives like this compound are expected to exhibit reduced volatility, impacting their analysis and handling in synthetic workflows.

Physicochemical Properties and Stability

Solubility and Lipophilicity

- The cyclobutylmethoxy group likely increases lipophilicity compared to smaller substituents (e.g., methoxy), enhancing membrane permeability in biological systems.

- In contrast, polar groups like aminomethyl (in 2-(Aminomethyl)-3-fluoroaniline) improve aqueous solubility but may reduce stability in acidic conditions .

Thermal Stability

Compounds with aromatic ether linkages (e.g., benzyloxy or tolyloxy) demonstrate moderate thermal stability, as seen in their use as intermediates in high-temperature reactions . Cyclobutylmethoxy derivatives may exhibit similar stability, though ring strain in the cyclobutane moiety could lower decomposition temperatures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.